Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as Acetanilide-d5, is a specifically isotopically labeled molecule where five hydrogen atoms on the phenyl ring are replaced with deuterium (heavy hydrogen). This specific labeling allows researchers to study the compound's properties and behavior using various techniques like nuclear magnetic resonance (NMR) spectroscopy.
Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as N-(2,3,4,5,6-pentadeuteriophenyl)acetamide, is a deuterated derivative of acetamide. Its molecular formula is and it has a molecular weight of approximately 145.23 g/mol. The compound is characterized by the substitution of five hydrogen atoms in the phenyl group with deuterium isotopes, which can significantly influence its physical and chemical properties compared to its non-deuterated counterpart. This compound is often utilized in various chemical and biological research applications due to its unique isotopic labeling.
These reactions are essential for synthesizing various derivatives and exploring the compound's reactivity in different environments.
The synthesis of Acetamide, N-(phenyl-2,3,4,5,6-d5)- typically involves the following steps:
This synthetic route provides a reliable method for producing the compound with high isotopic purity.
Acetamide, N-(phenyl-2,3,4,5,6-d5)- finds applications in various fields:
Its unique isotopic labeling allows researchers to trace metabolic pathways and study reaction mechanisms more effectively.
Interaction studies involving Acetamide, N-(phenyl-2,3,4,5,6-d5)- focus on its binding affinity and reactivity with various biological targets. These studies often utilize techniques such as:
The results from these studies help elucidate the compound's potential therapeutic applications and safety profile.
Here are some compounds that are structurally similar to Acetamide, N-(phenyl-2,3,4,5,6-d5)-:
Compound Name | Structural Features | Uniqueness |
---|---|---|
Acetamide (Non-deuterated) | Contains a phenyl group without deuterium substitution | Standard form used for comparison |
N-(4-Methylphenyl)acetamide | Phenyl group substituted with a methyl group | Alters reactivity due to steric effects |
N-(Cyclohexyl)acetamide | Cyclohexyl group instead of phenyl | Different steric bulk influences properties |
N-(Phenyl)acetamide (D0) | Non-deuterated phenyl acetamide | Baseline for evaluating isotopic effects |
Acetamide, N-(phenyl-2,3,4,5,6-d5)- is unique due to its isotopic labeling which enhances stability and alters its interaction dynamics compared to these similar compounds. This property makes it particularly valuable for research applications where tracking molecular behavior is crucial.
Irritant